

# An In-depth Technical Guide on 4-((2-pyridinylmethyl)amino)benzoic acid

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-((2-pyridinylmethyl)amino)benzoic acid

Cat. No.: B182430

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**4-((2-pyridinylmethyl)amino)benzoic acid**, a derivative of para-aminobenzoic acid (PABA), represents a class of compounds with significant potential in medicinal chemistry. PABA and its analogues have demonstrated a wide array of biological activities, including antimicrobial and anticancer properties. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a generalized synthesis approach for **4-((2-pyridinylmethyl)amino)benzoic acid**. Due to the limited availability of specific experimental data for this particular molecule, this document also presents data for closely related compounds to serve as a valuable reference for researchers. The guide outlines a conceptual experimental workflow for the synthesis and characterization of this and similar molecules, aiming to facilitate further investigation into its potential therapeutic applications.

## Molecular Structure and Properties

**4-((2-pyridinylmethyl)amino)benzoic acid** possesses a molecular structure characterized by a benzoic acid moiety linked to a 2-pyridinylmethyl group via a secondary amine. This structure provides a foundation for potential biological activity, combining the features of both p-aminobenzoic acid and pyridine derivatives.

Table 1: Physicochemical and Computed Properties of **4-((2-pyridinylmethyl)amino)benzoic acid**[1]

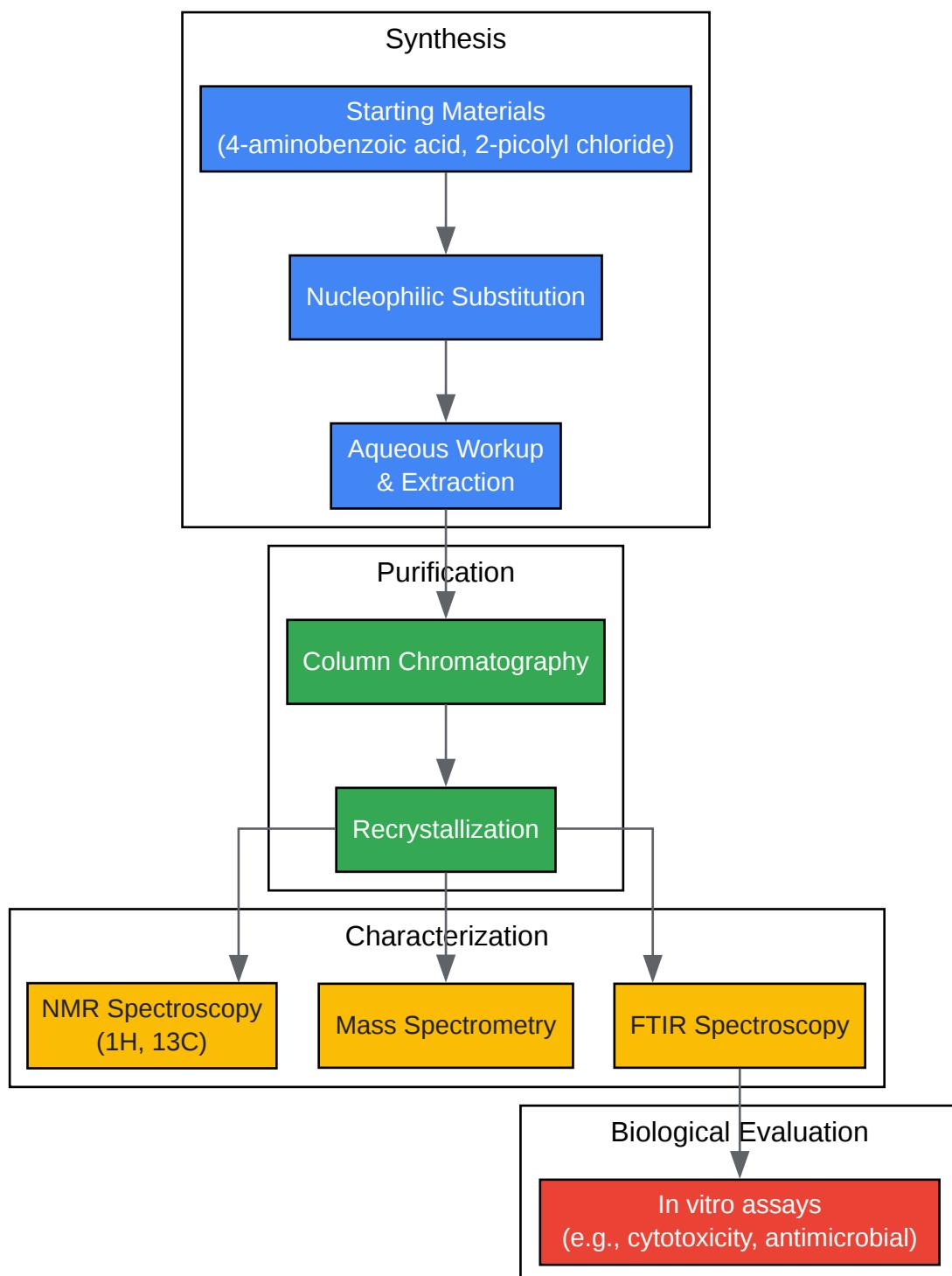
| Property                       | Value                   |
|--------------------------------|-------------------------|
| Molecular Formula              | C13H12N2O2              |
| Molecular Weight               | 228.25 g/mol            |
| CAS Number                     | 5966-18-7               |
| XLogP3                         | 1.9                     |
| Hydrogen Bond Donor Count      | 2                       |
| Hydrogen Bond Acceptor Count   | 4                       |
| Rotatable Bond Count           | 3                       |
| Exact Mass                     | 228.089877 g/mol        |
| Topological Polar Surface Area | 62.2 Å <sup>2</sup>     |
| Density (computed)             | 1.301 g/cm <sup>3</sup> |
| Boiling Point (computed)       | 429 °C at 760 mmHg      |
| Flash Point (computed)         | 213.2 °C                |

## Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **4-((2-pyridinylmethyl)amino)benzoic acid** is not readily available in the published literature. However, a general and plausible synthetic route can be proposed based on established methods for the synthesis of analogous N-substituted aminobenzoic acids. The most common approach involves a nucleophilic substitution reaction between 4-aminobenzoic acid and a suitable 2-pyridinylmethyl halide or by reductive amination.

## Proposed Synthesis via Nucleophilic Substitution

A probable synthetic method involves the reaction of methyl 4-aminobenzoate with 2-(chloromethyl)pyridine hydrochloride in the presence of a base, followed by hydrolysis of the


resulting ester.

#### Experimental Protocol (General Procedure):

- Esterification of 4-aminobenzoic acid: To a solution of 4-aminobenzoic acid in methanol, add a catalytic amount of sulfuric acid. Reflux the mixture for 4-6 hours. After cooling, neutralize the solution and extract the methyl 4-aminobenzoate.
- N-alkylation: Dissolve methyl 4-aminobenzoate and 2-(chloromethyl)pyridine hydrochloride in a suitable polar aprotic solvent, such as dimethylformamide (DMF). Add a non-nucleophilic base, for example, potassium carbonate, to the mixture. Stir the reaction at an elevated temperature (e.g., 80-100 °C) for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel.
- Hydrolysis: Dissolve the purified methyl 4-((2-pyridinylmethyl)amino)benzoate in a mixture of methanol and a solution of sodium hydroxide. Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
- Isolation of the final product: Acidify the reaction mixture with a dilute acid (e.g., hydrochloric acid) to precipitate the product. Filter the solid, wash it with water, and dry it under vacuum to obtain **4-((2-pyridinylmethyl)amino)benzoic acid**.

## Conceptual Experimental Workflow

The following diagram illustrates a conceptual workflow for the synthesis, purification, and characterization of **4-((2-pyridinylmethyl)amino)benzoic acid**.

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the synthesis and evaluation of **4-((2-pyridinylmethyl)amino)benzoic acid**.

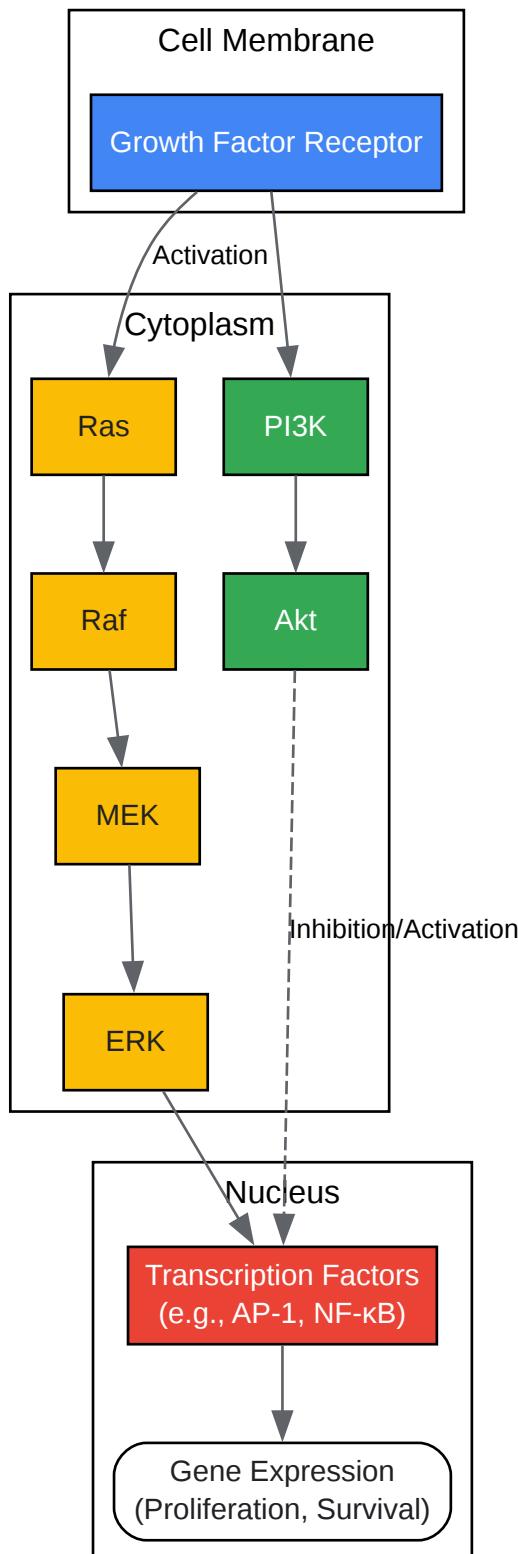
## Spectroscopic Data (Reference Data)

As of the latest literature search, specific, experimentally verified spectroscopic data for **4-((2-pyridinylmethyl)amino)benzoic acid** is not available. However, data for the isomeric compound, 4-((4-pyridinylmethyl)amino)benzoic acid (CAS 5966-20-1), is available and can serve as a useful reference for researchers.[2]

Table 2: Spectroscopic Data for 4-((4-pyridinylmethyl)amino)benzoic acid[2]

| Spectroscopy              | Data                                                            |
|---------------------------|-----------------------------------------------------------------|
| <sup>1</sup> H NMR        | Data available but not detailed in the provided search results. |
| <sup>13</sup> C NMR       | Data available but not detailed in the provided search results. |
| Mass Spectrometry (GC-MS) | m/z Top Peak: 150, m/z 2nd Highest: 228.                        |

Note: Researchers should perform their own full characterization of **4-((2-pyridinylmethyl)amino)benzoic acid** upon synthesis.


## Biological Activity and Potential Signaling Pathways

While no specific studies on the biological activity of **4-((2-pyridinylmethyl)amino)benzoic acid** have been identified, the broader class of p-aminobenzoic acid derivatives has been extensively studied. These compounds are known to exhibit a range of biological effects.

Derivatives of PABA have been investigated for their antimicrobial properties.[3] The mechanism often involves the inhibition of folate synthesis in bacteria, a pathway essential for their growth and replication. Furthermore, various PABA analogs have been explored for their anticancer activities.[4]

Given the structural similarity to other biologically active molecules, potential mechanisms of action for **4-((2-pyridinylmethyl)amino)benzoic acid** could involve the modulation of various signaling pathways. However, without experimental data, any proposed pathway would be purely speculative. A logical starting point for investigation would be to screen the compound for activity in assays related to cell proliferation, apoptosis, and inflammation.

The following diagram illustrates a generalized signaling pathway that is often implicated in cancer and could be a potential area of investigation for novel PABA derivatives.



[Click to download full resolution via product page](#)

Caption: A generalized MAPK/PI3K-Akt signaling pathway, a common target for cancer drug development.

## Conclusion

**4-((2-pyridinylmethyl)amino)benzoic acid** is a compound of interest due to its structural relationship to biologically active p-aminobenzoic acid derivatives. While there is a lack of specific experimental data in the current body of scientific literature, this guide provides a foundational understanding of its properties and a roadmap for its synthesis and characterization. Further research is warranted to elucidate the specific biological activities and mechanisms of action of this compound, which may hold promise for future therapeutic applications. The provided conceptual frameworks and reference data for related molecules are intended to aid researchers in this endeavor.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. echemi.com [echemi.com]
- 2. 4-[(4-Pyridinylmethyl)amino]benzoic acid | C13H12N2O2 | CID 935163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 881441-03-8|4-(((Pyridin-2-ylmethyl)amino)methyl)benzoic acid|BLD Pharm [bldpharm.com]
- 4. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide on 4-((2-pyridinylmethyl)amino)benzoic acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b182430#molecular-structure-of-4-2-pyridinylmethyl-amino-benzoic-acid>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)